molecular formula C17H15ClN2O3 B3932896 (4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

Cat. No.: B3932896
M. Wt: 330.8 g/mol
InChI Key: BKJZGPITMIGKDA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that features a chlorophenyl group, a nitro group, and a pyrrolidinyl group attached to a phenyl ring

Properties

IUPAC Name

(4-chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)17(21)15-11-14(20(22)23)7-8-16(15)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJZGPITMIGKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of a chlorophenyl compound followed by the introduction of a pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with various nucleophiles, leading to different substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl and pyrrolidinyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene, which have similar aromatic structures.

Uniqueness

(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a pyrrolidinyl group on the phenyl ring sets it apart from other similar compounds, providing a unique platform for further chemical modifications and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
Reactant of Route 2
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(4-Chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

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